(S)-6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-amine
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Overview
Description
(S)-6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-amine is a compound that features a trifluoromethyl group attached to a dihydrobenzofuran ring system. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, often enhancing their metabolic stability, lipophilicity, and bioavailability. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as Umemoto’s reagents, which facilitate the direct introduction of the trifluoromethyl group into organic compounds .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow chemistry and advanced catalytic systems can enhance the efficiency of the synthesis process. For example, the use of cesium fluoride as a primary fluorine source in combination with organic precursors can facilitate the rapid generation of trifluoromethylated intermediates .
Chemical Reactions Analysis
Types of Reactions
(S)-6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-amine can undergo various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions to form trifluoromethyl ketones.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethyl sulfonium triflate, sodium dithionite, and various organometallic catalysts . Reaction conditions often involve the use of solvents like dichloromethane and temperatures ranging from -78°C to room temperature.
Major Products Formed
Major products formed from these reactions include trifluoromethyl ketones, trifluoromethyl alcohols, and various substituted derivatives of the original compound .
Scientific Research Applications
(S)-6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity . The compound may also participate in selective C-F bond activation, leading to the formation of reactive intermediates that can further interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethylated amines and dihydrobenzofuran derivatives, such as α-trifluoromethyl amines and trifluoromethylstyrene derivatives .
Uniqueness
What sets (S)-6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-amine apart is its unique combination of the trifluoromethyl group and the dihydrobenzofuran ring. This combination imparts distinct chemical and physical properties, making it particularly valuable in applications requiring high stability and bioavailability .
Properties
IUPAC Name |
(3S)-6-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO/c10-9(11,12)5-1-2-6-7(13)4-14-8(6)3-5/h1-3,7H,4,13H2/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRNETOWPNISMQ-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C=C(C=C2)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C2=C(O1)C=C(C=C2)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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